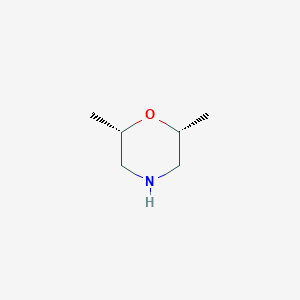

cis-2,6-Dimethylmorpholine

Description

Significance of Morpholine (B109124) Derivatives in Contemporary Organic Chemistry

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, and its derivatives are versatile scaffolds in organic synthesis. e3s-conferences.orgwikipedia.org They are integral components in a wide array of biologically active compounds and functional materials. The presence of both a basic nitrogen atom and a polar ether linkage imparts unique physicochemical properties to these molecules, influencing their solubility, stability, and interactions with biological targets. wikipedia.orgontosight.ai

In medicinal chemistry, the morpholine ring is a common feature in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The morpholine moiety can enhance the pharmacological profile of a drug molecule by improving its pharmacokinetic properties. e3s-conferences.org Furthermore, morpholine derivatives exhibit a broad spectrum of biological activities, such as anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. ontosight.ai

Beyond pharmaceuticals, morpholine derivatives are utilized in various industrial applications. They serve as corrosion inhibitors, rubber additives, and optical brighteners. nih.govnih.gov In agriculture, certain morpholine derivatives are employed as fungicides. ontosight.aifao.org The diverse applications of morpholine derivatives underscore their importance in modern organic and industrial chemistry. e3s-conferences.orgnih.gov

Distinctive Stereochemical Attributes of cis-2,6-Dimethylmorpholine (B33440)

The "cis" designation in this compound signifies that the two methyl groups attached to the carbon atoms adjacent to the oxygen and nitrogen atoms are on the same side of the morpholine ring. cymitquimica.com This specific spatial arrangement, or stereochemistry, is a crucial determinant of the molecule's properties and reactivity. The chair conformation is the predominant form for the morpholine ring, and in the cis-isomer, both methyl groups occupy equatorial positions. cdnsciencepub.com

This stereochemical configuration has significant implications for the biological activity of molecules synthesized from this compound. For instance, in the development of certain agrochemicals, the cis-isomer has demonstrated superior efficacy compared to its trans counterpart. This highlights the critical role of stereochemistry in the design and synthesis of bioactive compounds. The use of high-purity this compound is often essential for producing chiral drugs with minimized side effects that could arise from inactive or less active isomers. google.com

The synthesis of this compound with a high degree of purity is a key area of research. Methods often involve the cyclization of diisopropanolamine (B56660) in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.com Another approach is the isomerization of the trans-isomer to the more desired cis-isomer. nih.gov

Overview of Key Research Areas and Trajectories

The unique properties of this compound have led to its application in several key research areas, primarily as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. nordmann.global

Pharmaceutical Synthesis:

This compound is a valued building block in the creation of complex pharmaceutical compounds. nordmann.global Its chiral nature makes it particularly useful in the development of enantioselective drugs. nordmann.global Notable examples include its use in the synthesis of:

Amorolfine (B1665469) hydrochloride: An antifungal drug where the use of high-purity this compound is critical to control the stereochemistry of the final product and improve yield and purity. google.com

p38α MAP kinase inhibitors: These are investigated for the treatment of autoimmune diseases. chemicalbook.com

5-HT4 receptor agonists and antagonists: These have potential applications in treating various disorders. chemicalbook.com

Antiviral agents: It serves as a key intermediate in the synthesis of compounds targeting viruses like dengue and Ebola.

Agrochemical Synthesis:

In the field of agrochemicals, this compound is an essential intermediate for a number of fungicides. The stereochemistry of the morpholine ring is often directly correlated with the biological activity of the resulting pesticide. Research has shown that for certain fungicides, the cis-isomer provides higher bioactivity. Examples of fungicides derived from this compound include:

Fenpropimorph: A fungicide used to control diseases like powdery mildew in cereals. nih.govwikipedia.org

Dodemorph: Another fungicide where the cis configuration is a key structural feature. ontosight.ai

Tridemorph: A morpholine-based fungicide. chemicalbook.com

The following table provides a summary of key research applications for this compound:

| Research Area | Application | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antifungal Drug Synthesis | Amorolfine hydrochloride google.com |

| Autoimmune Disease Research | p38α MAP kinase inhibitors chemicalbook.com | |

| Neurological Disorder Research | 5-HT4 receptor agonists/antagonists chemicalbook.com | |

| Antiviral Research | Intermediates for Dengue/Ebola treatments | |

| Agrochemicals | Fungicide Synthesis | Fenpropimorph nih.govwikipedia.org |

| Fungicide Synthesis | Dodemorph ontosight.ai | |

| Fungicide Synthesis | Tridemorph chemicalbook.com |

The ongoing research into the synthesis and application of this compound continues to expand its role in the development of advanced chemical products with significant societal benefits.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896844 | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-55-8 | |

| Record name | cis-2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylmorpholine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Conformational Analysis of Cis 2,6 Dimethylmorpholine

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are indispensable for distinguishing between stereoisomers and elucidating the structural features of cis-2,6-dimethylmorpholine (B33440).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the configuration of cyclic molecules like this compound.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for confirming stereochemical assignments. These techniques detect dipole-dipole interactions between nuclei that are close in space (typically < 5 Å), providing information about spatial proximity. nanalysis.com

For this compound, which preferentially adopts a chair conformation with both methyl groups in equatorial positions, a NOESY or ROESY spectrum would reveal key spatial relationships. cdnsciencepub.com Cross-peaks would be expected between the protons of the two equatorial methyl groups and the axial protons on the same face of the morpholine (B109124) ring. The absence of significant NOE between the two methyl groups themselves would further support the cis configuration, as a trans-diaxial arrangement would place them too far apart. The choice between NOESY and ROESY often depends on the molecule's size; for medium-sized molecules where the NOE might be close to zero, ROESY is preferred as the rotating-frame Overhauser effect (ROE) is always positive. columbia.eduresearchgate.net

The introduction of methyl groups onto the morpholine ring induces predictable changes in the ¹³C NMR chemical shifts, which can be used to confirm the cis configuration. In this compound, both methyl groups are established as being in equatorial positions. cdnsciencepub.com This specific orientation causes notable downfield shifts in the ¹³C spectrum for the carbons to which they are attached (C-2 and C-6) and the adjacent carbons (C-3 and C-5) when compared to the parent morpholine molecule. cdnsciencepub.com

The observed downfield shift for carbons C-2 and C-6 is approximately 5.09 ppm, while the shift for carbons C-3 and C-5 is around 5.50 ppm relative to morpholine. cdnsciencepub.com This deshielding effect is consistent with established substituent effects in other heterocyclic and alicyclic systems where equatorial substitution occurs. cdnsciencepub.comrsc.orgmodgraph.co.uk

| Compound | Chemical Shift C-2,6 (ppm) | Chemical Shift C-3,5 (ppm) | Induced Shift C-2,6 (ppm) | Induced Shift C-3,5 (ppm) |

|---|---|---|---|---|

| Morpholine | 68.09 | 46.74 | - | - |

| This compound | 73.18 | 52.24 | +5.09 | +5.50 |

While this compound possesses two stereocenters (at C-2 and C-6), it contains an internal plane of symmetry. This makes it a meso compound, which is achiral and therefore cannot be resolved into enantiomers. nih.govnih.gov

However, chiral High-Performance Liquid Chromatography (HPLC) remains a critical technique in the context of this compound. The synthesis of this compound from diisopropanolamine (B56660) often produces the trans-isomer as a byproduct. google.com The trans-isomer exists as a pair of enantiomers: (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier method for separating the achiral cis-isomer from the trans-enantiomers, allowing for the purification of this compound and the analysis of isomeric purity. rsc.orgsigmaaldrich.commdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the isomers and the chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. For this compound and its derivatives, this technique can unequivocally confirm the relative stereochemistry. rsc.orgscispace.com

By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated. This map reveals the exact spatial coordinates of each atom, bond lengths, and bond angles. For this compound, X-ray analysis would confirm that the morpholine ring adopts a chair conformation and, crucially, that both methyl groups are attached to the same face of the ring (i.e., both are equatorial or both are axial), which defines the cis relationship. rsc.org Given the energetic favorability, the diequatorial conformation is the one observed.

Conformational Preferences and Ring Dynamics within the Morpholine Core

The six-membered morpholine ring is not planar and, like cyclohexane, exists predominantly in a chair conformation to minimize angular and torsional strain. cdnsciencepub.comresearchgate.net In this compound, the presence of the two methyl substituents profoundly influences the conformational equilibrium of the ring.

There are two possible chair conformations for the cis isomer. One has both methyl groups in equatorial positions, while the other, accessible via ring inversion, would place both methyl groups in axial positions. The diequatorial conformation is overwhelmingly preferred. This is because the alternative diaxial conformation would introduce significant, destabilizing 1,3-diaxial steric interactions between the methyl groups and the axial hydrogen atoms within the ring. This strong energetic preference effectively "locks" the molecule into the diequatorial chair conformation, with the conformation featuring diaxial methyl groups existing in negligible proportions. cdnsciencepub.comrsc.org Studies on related N-substituted morpholines have further solidified the understanding that the chair conformation is the most stable arrangement for the morpholine ring system. researchgate.net

Applications of Cis 2,6 Dimethylmorpholine in Complex Molecule Synthesis and Catalysis

As a Chiral Building Block in Advanced Organic Synthesis

Cis-2,6-dimethylmorpholine (B33440) serves as a fundamental chiral building block in advanced organic synthesis. nordmann.global Its rigid, chair-like conformation and defined stereochemistry are leveraged by chemists to introduce specific three-dimensional arrangements into larger, more complex molecules. This control is critical in the development of compounds where biological activity is highly dependent on the precise spatial orientation of its constituent parts. The compound is frequently employed as an intermediate, providing a reliable and stereochemically defined scaffold onto which further chemical complexity can be built. basf.com

This compound is a precursor to a wide array of biologically active derivatives. Its structure is a key component in various compounds designed to interact with specific biological targets. chemicalbook.com

The compound is utilized in the synthesis of p38α mitogen-activated protein (MAP) kinase inhibitors, which are investigated for the treatment of autoimmune and chronic inflammatory diseases. chemicalbook.comechemi.comchemicalbook.com Research into novel anti-inflammatory agents has demonstrated the direct incorporation of the this compound scaffold. In one study, a series of chromenylurea and chromanylurea derivatives were synthesized to target the p38 MAPK pathway. nih.gov this compound was used as a key reactant to replace other moieties with the aim of increasing binding affinity to the target kinase. nih.gov For instance, replacing a standard morpholine (B109124) group with the 2,6-dimethylmorpholine (B58159) group resulted in only a small decrease in TNF-α inhibition activity, demonstrating its suitability as a structural component in these complex inhibitors. nih.gov

Table 1: Examples of Synthetic Intermediates in p38α MAP Kinase Inhibitor Development Incorporating this compound This table is generated based on data from a study on the synthesis of p38 MAPK pathway inhibitors. nih.gov

| Compound Name | Role of this compound | Intermediate Product |

|---|---|---|

| 5-(2-Bromoethoxy)-8-nitro-2H-chromene | Reactant | cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl) morpholine (9b) |

| N-Boc-5-(2-bromoethoxy)-8-aminochromane (14) | Reactant | N-Boc-5-(2-cis-2,6-dimethyl)-morpholinoethoxy)-8-aminochromane (16b) |

This compound is also employed in the synthesis of potent agonists and antagonists for the 5-HT4 receptor. cymitquimica.comchemicalbook.comechemi.com The 5-HT4 receptor is a target for drugs aimed at treating various gastrointestinal and central nervous system disorders. The morpholine ring system, and specifically its substituted derivatives like this compound, serves as a valuable scaffold in the design of ligands that can selectively bind to this receptor, modulating its activity.

A significant industrial application of this compound is its role as a key precursor in the manufacture of systemic fungicides. google.com The biological activity of many morpholine-based fungicides is primarily attributed to the cis-isomer. google.comgoogle.com Two prominent examples are Dodemorph and Fenpropimorph, which are used to control a variety of fungal diseases in crops. wikipedia.orgherts.ac.uk The entire this compound structure is integrated into the final chemical architecture of these agrochemicals, forming the core heterocyclic ring system responsible for their fungicidal action. herts.ac.ukdrugfuture.com Fenpropimorph is also known to have this compound as an environmental transformation product. echemi.comnih.gov

Table 2: Fungicides Derived from this compound This table highlights major fungicides that incorporate the this compound structure.

| Fungicide | Chemical Name | Primary Use |

|---|---|---|

| Dodemorph | 4-cyclododecyl-2,6-dimethylmorpholine herts.ac.uk | Controls fungal diseases like powdery mildew. herts.ac.uk |

| Fenpropimorph | (±)-cis-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine drugfuture.com | Systemic fungicide for controlling powdery mildew and rust in cereal crops. wikipedia.orgdrugfuture.com |

Synthesis of Biologically Active Morpholine Derivatives

Function as a Ligand or Support Material in Asymmetric Catalysis

Beyond its use as a structural building block, this compound and its derivatives function as important ligands in the field of asymmetric catalysis. A chiral ligand coordinates to a metal center to create a chiral catalyst, which can then direct a chemical reaction to preferentially produce one enantiomer of the product over the other. nih.gov

The rigid structure of this compound is advantageous in this context, as it can improve enantioselectivity in catalytic processes such as asymmetric hydrogenation reactions. In one specific application, a mono(binaphthyl)ammonium iodide catalyst derived from this compound was developed for the hypoiodite-catalyzed oxidative umpolung of indoles. nih.gov This catalytic system enabled an enantioselective dearomatization reaction, achieving high yields and an enantiomeric excess of 81%, demonstrating the compound's utility in creating highly selective catalytic systems for complex organic transformations. nih.gov

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound is a pivotal molecule in various advanced chemical applications, ranging from catalysis to the synthesis of complex materials. Its unique structural and chemical properties make it a valuable building block and reagent in several specialized fields of chemistry.

The distinct stereochemistry of this compound has been harnessed by chemists to achieve high levels of control and efficiency in a variety of chemical transformations.

A notable application of this compound is in the field of asymmetric catalysis, specifically in the development of chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalysts. sigmaaldrich.com Research has demonstrated that a mono(binaphthyl)-based catalyst derived from this compound is effective in promoting the enantioselective dearomative aza-spirocyclization of indole (B1671886) derivatives. sigmaaldrich.com

In these reactions, the catalyst, a this compound-derived mono(binaphthyl)ammonium iodide, facilitates an oxidative umpolung of 2,3-disubstituted indoles. sigmaaldrich.com This process inverts the typical nucleophilic character of the indole C3 position, allowing for an intramolecular cyclization to form spiroindolenines with high enantioselectivity. sigmaaldrich.com The use of this specific catalyst has been shown to significantly improve the enantiomeric excess (ee) of the product, achieving up to 81% ee. sigmaaldrich.com A proposed mechanism suggests that an ammonium hypoiodite is generated in situ, which then leads to the formation of an N-iodo intermediate with the indole substrate, enhancing its electrophilicity and enabling the stereoselective cyclization.

Table 1: Enantioselective Dearomatization using a this compound-derived Catalyst

| Catalyst Component | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|

While the related isomer, trans-2,6-dimethylmorpholine, has been utilized in the synthesis of chiral aminocarbene complexes for stereoselective Michael additions, a review of the available scientific literature did not yield specific examples of this compound participating in the Michael addition reactions of chiral aminocarbene complexes.

This compound and its derivatives serve as precursors in the synthesis of specialty polymers and materials. Specifically, a derivative, (2R,6S)-2,6-dimethylmorpholine-4-carbonitrile, is employed as a chiral building block in the production of polymers. The rigid, chiral structure of the this compound moiety is valuable in creating polymers with specific properties. The compound also finds minor use as a component in polymer additives, contributing to the performance of the final material. exactitudeconsultancy.com

This compound plays a significant role as a structure-directing agent (SDA), or template, in the synthesis of novel microporous materials. sigmaaldrich.comcsic.espsu.edusigmaaldrich.com It has been explicitly used in the preparation of materials composed of hybrid T2 and T3 supertetrahedral clusters. sigmaaldrich.comsigmaaldrich.com These clusters are nanometer-sized building blocks that can assemble into open-framework structures with potential applications in catalysis and separation.

In one study, this compound was used as a template in the solvothermal synthesis of a new porous metal sulfide, [C6H14NO]4[In6Ge3S17]·1.5H2O. psu.edu Interestingly, instead of forming a structure from typical supertetrahedral clusters, its presence directed the formation of a novel crown-like building unit, [In3Ge3S16]. This demonstrates the crucial role of the organic template in dictating the final architecture of the inorganic framework. psu.edu Further research has shown that the addition of this compound during the synthesis of chalcogenide materials can lead to different structural outcomes, such as the formation of a 1-dimensional structure instead of a 2-dimensional one. csic.es In these applications, it is believed to stabilize the metal clusters, thereby enhancing the thermal stability of the resulting microporous material.

Table 2: Role of this compound in Microporous Material Synthesis

| Material Type | Role of this compound | Resulting Structure | Reference |

|---|---|---|---|

| Metal Chalcogenide | Template | Porous framework with crown-like [In3Ge3S16] units | psu.edu |

| Chalcogenide Material | Structure-Directing Agent | 1-dimensional structure | csic.es |

This compound acts as an effective nucleophile in the synthesis of substituted nitrogen-containing fused heterocycles, a class of compounds with significant biological and pharmaceutical interest. exactitudeconsultancy.comresearchgate.net A simple and efficient method for the nucleophilic aromatic substitution (SNAr) on various chloro-substituted nitrogen-fused heterocycles has been developed using this compound. exactitudeconsultancy.com

For example, it readily reacts with 7-chloro-5-methyl- sigmaaldrich.comcsic.espsu.edutriazolo[1,5-a]pyrimidine to yield the corresponding 7-((2R,6S)-2,6-dimethylmorpholino) derivative in excellent yield. exactitudeconsultancy.com This reaction often proceeds rapidly under mild conditions, for instance, using polyethylene (B3416737) glycol (PEG-400) as a green solvent at elevated temperatures. exactitudeconsultancy.com Similarly, it has been used to synthesize a range of imidazo[1,2-b]pyridazine-based kinase inhibitors, where the this compound moiety is introduced via SNAr at the C6 position of a bromo-substituted core. researchgate.net These examples highlight its utility in building complex, biologically relevant scaffolds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R,6S)-2,6-Dimethyl-4-(5-methyl- sigmaaldrich.comcsic.espsu.edutriazolo[1,5-a]pyrimidin-7-yl)morpholine |

| (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile |

| 7-chloro-5-methyl- sigmaaldrich.comcsic.espsu.edutriazolo[1,5-a]pyrimidine |

| Amorolfine (B1665469) hydrochloride |

| Diisopropanolamine (B56660) |

| Imidazo[1,2-b]pyridazine |

| Indole |

| Polyethylene glycol (PEG-400) |

| Sonidegib |

| Sulfuric acid |

| trans-2,6-Dimethylmorpholine |

Computational Chemistry and Theoretical Investigations of Cis 2,6 Dimethylmorpholine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to study morpholine (B109124) derivatives, providing a balance between computational cost and accuracy. researchgate.netresearchgate.net For a molecule like cis-2,6-dimethylmorpholine (B33440), these calculations can elucidate the most stable three-dimensional arrangements and the energy barriers between them.

Geometry Optimization and Conformational Energy Landscapes

The conformational landscape of this compound is primarily defined by the chair and boat forms of the morpholine ring. Computational studies on the parent morpholine molecule have shown that the chair conformer is significantly more stable than the skew-boat conformer. researchgate.net For this compound, the two methyl groups are located on the same side of the morpholine ring. In a chair conformation, this can lead to two primary arrangements: a diequatorial conformer and a diaxial conformer.

Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of these conformers. researchgate.net It is anticipated that the diequatorial conformer would be the global minimum energy structure due to reduced steric hindrance compared to the diaxial arrangement. The energy difference between these conformers and the transition states connecting them would define the conformational energy landscape.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C-O | 1.43 | ||

| C-C | 1.53 | ||

| C-N-C | 112.0 | ||

| C-O-C | 111.5 | ||

| N-C-C | 110.0 | ||

| O-C-C | 111.0 | ||

| C-N-C-C | 58.0 | ||

| C-O-C-C | -59.0 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.netpsu.edu The calculated vibrational modes can be correlated with experimental spectroscopic data to aid in the assignment of observed absorption bands to specific molecular motions, such as C-H stretching, C-N stretching, C-O-C stretching, and ring deformation modes. mdpi.com

For this compound, characteristic vibrational frequencies would include those associated with the morpholine ring and the methyl groups. DFT calculations can provide a set of harmonic frequencies that, when appropriately scaled, show good agreement with experimental spectra. mdpi.comnih.gov

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Morpholine System (Note: This table is illustrative. Experimental values are general ranges, and predicted values are representative based on DFT calculations for similar structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | ~3350 | 3300 - 3500 |

| C-H Stretch (CH₃) | ~2970, ~2880 | 2950 - 3000, 2850 - 2900 |

| C-H Stretch (Ring CH₂) | ~2940, ~2860 | 2920 - 2960, 2840 - 2880 |

| C-O-C Stretch | ~1100 | 1070 - 1150 |

| C-N Stretch | ~1080 | 1020 - 1250 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Experimental Validation

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C). psnc.pld-nb.info These predictions are invaluable for confirming molecular structures and assigning experimental NMR spectra. The accuracy of these predictions can be very high, especially when considering solvent effects and conformational averaging. d-nb.infoliverpool.ac.uk

Experimental NMR data for this compound has been reported. google.com A comparison with theoretically predicted chemical shifts would be a key step in validating the computational model.

Table 3: Experimental and Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: Experimental data is from a patent. google.com Predicted values are illustrative of what a typical GIAO calculation might yield.)

| Nucleus | Experimental Chemical Shift (ppm) in DMSO-d₆ google.com | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H (C-H, positions 2,6) | 3.39-3.44 (m) | ~3.5 |

| ¹H (N-H) | 2.27 (br) | ~2.3 |

| ¹H (C-H₂, axial, positions 3,5) | 2.16 (dd) | ~2.2 |

| ¹H (C-H₂, equatorial, positions 3,5) | 2.67 (dd) | ~2.7 |

| ¹H (CH₃) | 0.97 (d) | ~1.0 |

| ¹³C (C2, C6) | 72.68 | ~73.0 |

| ¹³C (C3, C5) | 52.28 | ~52.5 |

| ¹³C (CH₃) | 19.48 | ~19.5 |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are instrumental in predicting how this compound will interact with other chemical species. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory and Density of States Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net

Table 4: Representative FMO Energies for a Morpholine Derivative (Note: These values are illustrative and based on typical DFT calculations for morpholine-containing compounds.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It provides a visual guide to the charge distribution and is highly effective in predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The most negative region is expected to be around the nitrogen atom's lone pair, reinforcing the prediction from FMO theory. Regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms, particularly the N-H proton, making them sites for potential nucleophilic interaction. rsc.org

Quantitative Assessment of Chemical Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described through a variety of descriptors derived from conceptual density functional theory (DFT). These descriptors provide a framework for predicting and understanding the chemical behavior of molecules.

Electronegativity, Chemical Hardness, and Softness

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) are fundamental in assessing the reactivity of a molecule. Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness and softness quantify the resistance to change in electron distribution and the polarizability of the molecule, respectively.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.606 |

| Chemical Hardness | η | 4.606 |

| Chemical Softness | S | 0.108 |

This table presents illustrative data for a generic morpholine derivative to demonstrate the typical values obtained from DFT calculations. Specific experimental or calculated data for this compound were not found in the search results.

Electrophilicity Index and Local Selectivity Profiles

The electrophilicity index (ω) provides a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.net It is a critical descriptor for predicting the electrophilic nature of a compound. Local selectivity profiles, often visualized through Fukui functions or molecular electrostatic potential (MEP) maps, identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com

In morpholine derivatives, the nitrogen atom, with its lone pair of electrons, is typically a nucleophilic center, while the hydrogen atoms attached to the ring can exhibit electrophilic character. mdpi.comresearchgate.net The presence of methyl groups in this compound would influence the electron density distribution and, consequently, the local reactivity. An MEP map would reveal the electron-rich (red) and electron-poor (blue) regions, guiding the prediction of interaction sites. mdpi.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 8.212 |

| Electron Affinity | A | -1.000 |

| Electrophilicity Index | ω | 1.412 |

This table presents illustrative data for a generic morpholine derivative. The values are representative of what would be calculated using computational methods.

Thermodynamic Property Calculations and Stability Assessments

Computational methods are powerful tools for determining the thermodynamic properties of molecules, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for assessing the stability of different conformers and isomers. For instance, the thermodynamic equilibrium between cis- and trans-2,6-dimethylmorpholine can be investigated through computational analysis. google.comgoogle.com

The stability of this compound is a key factor in its synthesis and application. Computational studies on similar heterocyclic compounds, like morpholine and thiomorpholine (B91149), have successfully used composite methods like G3(MP2)//B3LYP to calculate gas-phase standard molar enthalpies of formation with high accuracy. researchgate.net Such methods could be applied to this compound to provide a detailed thermodynamic profile.

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -150.5 kJ/mol |

| Standard Entropy (gas) | 320.2 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | -35.8 kJ/mol |

This table provides illustrative thermodynamic data for a generic morpholine derivative, as specific calculated values for this compound were not available in the provided search results.

Potential Energy Surface (PES) Analysis for Reaction Mechanisms

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. wayne.eduuleth.ca

Future Directions and Emerging Research Avenues for Cis 2,6 Dimethylmorpholine

Development of Next-Generation Stereoselective Synthetic Methodologies

The industrial preference for cis-2,6-dimethylmorpholine (B33440) stems from its superior reactivity and the higher bioactivity of its derivatives compared to the trans-isomer. Consequently, the development of efficient and highly stereoselective synthetic methods remains a key research focus. Current methods for producing 2,6-dimethylmorpholine (B58159) with a high cis content often involve the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. google.com However, these processes can require high temperatures and result in a mixture of isomers that necessitates further purification. google.com

Future research is directed towards developing more refined and greener synthetic strategies. One promising approach is the use of reductive etherification reactions. For instance, a Lewis acid-catalyzed reductive etherification strategy has been developed for the stereoselective synthesis of cis-2,6-disubstituted morpholines from readily available 1,5-diketones. researchgate.net This method offers a simple and efficient route to the desired cis-isomer. researchgate.net

Further research into novel catalytic systems is expected to yield methodologies with even greater stereoselectivity and efficiency. The goal is to develop processes that directly produce high-purity this compound, thereby minimizing waste and reducing the costs associated with isomer separation.

Exploration of Novel Catalytic Applications and Ligand Design Principles

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for their potential in catalysis. The chiral nature of the molecule makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. nordmann.global These ligands can be used to facilitate a wide range of chemical transformations, leading to the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.comnordmann.global

The development of catalysts incorporating the this compound framework could lead to more efficient and selective industrial processes. chemimpex.com For example, the trans-isomer has shown utility as a chiral auxiliary for separating racemic mixtures and in applications like epoxidase catalysis. market.us Similar or enhanced catalytic activities are being investigated for the cis-isomer and its derivatives.

Future research in this area will likely focus on:

Designing and synthesizing novel chiral ligands based on the this compound structure.

Evaluating the efficacy of these new ligands in a variety of catalytic reactions.

Understanding the structure-activity relationships to create more effective and selective catalysts.

Expansion into Advanced Materials Science Applications

The unique structural and chemical properties of this compound make it a candidate for applications in advanced materials science. bldpharm.com Research has indicated its potential use in the creation of microporous materials. These materials, composed of hybrid supertetrahedral clusters, could have applications in areas such as gas storage, separation, and catalysis.

The incorporation of the this compound moiety into polymers could also lead to the development of new materials with enhanced properties. chemimpex.com For example, it can act as a precursor in the production of specialty polymers for coatings, adhesives, and sealants, potentially improving their durability and performance. chemimpex.com

Emerging research in this domain may include:

The synthesis and characterization of novel metal-organic frameworks (MOFs) and other porous materials using this compound or its derivatives as building blocks. bldpharm.com

The development of new polymers with tailored properties for specific applications.

Investigation into the use of these materials in electronics, optics, and other high-tech fields. bldpharm.com

Interdisciplinary Research with Biochemical and Enzymatic Systems

The biological activity of compounds derived from this compound is a significant area of current and future research. Its derivatives have been investigated for a range of pharmacological activities, including as antifungal agents and in the development of treatments for central nervous system disorders. market.us For example, it is a key intermediate in the synthesis of the antifungal drug amorolfine (B1665469) hydrochloride and has been used in the development of antiviral agents targeting dengue and Ebola viruses.

Interdisciplinary research combining chemistry with biology and biochemistry will be crucial for exploring new therapeutic applications. This includes studying the interactions of this compound-containing compounds with biological targets such as enzymes and receptors. Understanding these interactions at a molecular level can inform the design of more potent and selective drugs. chemicalbook.com

Future research directions in this interdisciplinary space include:

Screening libraries of this compound derivatives for new biological activities.

Investigating the mechanism of action of bioactive compounds.

Utilizing enzymatic systems for the synthesis or modification of this compound and its derivatives, which could offer greener and more selective production methods.

A study on the acute effects of various biocidal active substances found this compound to be non-toxic to certain aquatic organisms, which is a favorable characteristic for its broader application. csic.es

Advancements in Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental work is becoming an increasingly powerful tool in chemical research. In the context of this compound, computational methods can be used to predict molecular properties, model reaction mechanisms, and design new molecules with desired characteristics.

For instance, Density Functional Theory (DFT) calculations can be employed to understand discrepancies between experimental and computational data, such as dipole moments, by considering factors like solvent effects. Computational studies, including the calculation of NMR chemical shifts and molecular electrostatic potential maps, can provide valuable insights into the structure and reactivity of this compound derivatives. researchgate.net

Future advancements in this area will likely involve:

The use of more sophisticated computational models to accurately predict the stereochemical outcomes of synthetic reactions.

The application of quantum chemical calculations to guide the design of new catalysts and materials. researchgate.net

The integration of computational screening with experimental testing to accelerate the discovery of new applications for this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing cis-2,6-Dimethylmorpholine with high stereochemical purity?

- Methodological Answer : Synthesis typically involves catalytic isomerization of trans-2,6-dimethylmorpholine using metal complexes (e.g., nickel or platinum catalysts) under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or ethanol), and reaction time (4–8 hours). Post-synthesis, fractional distillation or column chromatography is recommended for isolating the cis-isomer with >99% purity . Industrial-scale production may employ continuous flow reactors for efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) to resolve cis/trans isomers, with flame ionization detection (FID) for quantification .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ can confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for cis protons) .

- Infrared (IR) Spectroscopy : Key peaks include C-O stretching (~1,100 cm⁻¹) and N-H bending (~1,600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in flame-resistant cabinets at temperatures <25°C, away from oxidizers .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (H314/H318 hazards) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN1992, Packing Group III) .

Q. How can researchers validate the stereochemical purity of synthesized this compound?

- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® AD-H column) with polarimetric analysis. Compare optical rotation values (e.g., [α]D²⁰ = +15° to +20°) against literature standards . For advanced validation, X-ray crystallography may resolve absolute configuration .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodological Answer :

- Boiling Point : 140–142°C at 760 mmHg .

- Density : 0.93 g/cm³ at 20°C .

- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone) but immiscible with water .

These properties guide solvent selection for reactions and purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess experimental variables (e.g., cell lines, dosage regimes). Use meta-regression to identify confounding factors like solvent choice (DMSO vs. ethanol) or purity thresholds. Dose-response meta-analysis may harmonize EC₅₀ values across datasets .

Q. What computational strategies predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations (B3LYP/6-31G*) can model transition states and enantiomeric excess. Databases like REAXYS provide historical reaction data to validate predictions . For catalysis studies, machine learning algorithms (e.g., Pistachio templates) prioritize feasible synthetic pathways .

Q. How does the dodecyl group in 2,6-Dimethyl-4-dodecylmorpholine influence bioactivity compared to the parent compound?

- Methodological Answer : Design comparative assays (e.g., antimicrobial disk diffusion) to evaluate lipophilicity-driven membrane penetration. Use quantitative structure-activity relationship (QSAR) models to correlate logP values (dodecyl derivative: ~5.2) with MIC values. Compare with analogs lacking the dodecyl chain (e.g., 2r,6s-4-Dodecylmorpholine) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How can researchers optimize isomer separation during large-scale synthesis of this compound?

- Methodological Answer :

Use simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase composition (hexane:isopropanol, 90:10 v/v) and flow rate (2 mL/min). Pilot-scale trials should validate scalability and cost-efficiency .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor isomerization during long-term storage via periodic GC analysis .

- Bioactivity Assays : Include positive controls (e.g., dodemorph acetate) to benchmark antifungal activity .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.